Etebenecid Etebenecid Etebenecid is a sulfonamide.
Brand Name: Vulcanchem
CAS No.: 1213-06-5
VCID: VC0527485
InChI: InChI=1S/C11H15NO4S/c1-3-12(4-2)17(15,16)10-7-5-9(6-8-10)11(13)14/h5-8H,3-4H2,1-2H3,(H,13,14)
SMILES: CCN(CC)S(=O)(=O)C1=CC=C(C=C1)C(=O)O
Molecular Formula: C11H15NO4S
Molecular Weight: 257.31 g/mol

Etebenecid

CAS No.: 1213-06-5

Cat. No.: VC0527485

Molecular Formula: C11H15NO4S

Molecular Weight: 257.31 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

Etebenecid - 1213-06-5

Specification

CAS No. 1213-06-5
Molecular Formula C11H15NO4S
Molecular Weight 257.31 g/mol
IUPAC Name 4-(diethylsulfamoyl)benzoic acid
Standard InChI InChI=1S/C11H15NO4S/c1-3-12(4-2)17(15,16)10-7-5-9(6-8-10)11(13)14/h5-8H,3-4H2,1-2H3,(H,13,14)
Standard InChI Key UACOQEQOBAQRDQ-UHFFFAOYSA-N
SMILES CCN(CC)S(=O)(=O)C1=CC=C(C=C1)C(=O)O
Canonical SMILES CCN(CC)S(=O)(=O)C1=CC=C(C=C1)C(=O)O
Appearance Solid powder
Melting Point 193.0 °C

Introduction

Chemical and Structural Properties of Etebenecid

Molecular Architecture

Etebenecid’s structure comprises a benzoic acid core substituted at the para position with a diethylsulfamoyl group. The sulfonamide moiety (SO2N(C2H5)2-SO_{2}N(C_{2}H_{5})_{2}) is critical for its biological activity, enabling interactions with renal transport proteins. The canonical SMILES notation for Etebenecid is O=C(O)C1=CC=C(S(=O)(N(CC)CC)=O)C=C1O=C(O)C_{1}=CC=C(S(=O)(N(CC)CC)=O)C=C_{1}, reflecting its planar aromatic system and polar functional groups .

Physicochemical Characteristics

Etebenecid exhibits a density of 1.283 g/cm³ and a boiling point of 416.5°C at standard atmospheric pressure. Its solubility profile is notably dependent on the solvent, with a high solubility of 250 mg/mL in dimethyl sulfoxide (DMSO) but limited aqueous solubility . The compound’s LogP value of 2.2 indicates moderate lipophilicity, which influences its membrane permeability and distribution in biological systems .

Table 1: Key Physicochemical Properties of Etebenecid

PropertyValueSource
Molecular FormulaC11H15NO4SC_{11}H_{15}NO_{4}S
Molecular Weight257.31 g/mol
Density1.283 g/cm³
Boiling Point416.5°C at 760 mmHg
Solubility in DMSO250 mg/mL (971.59 mM)
LogP2.2
Melting PointNot Available

Pharmacological Mechanisms and Therapeutic Applications

Uricosuric Activity

Etebenecid lowers serum uric acid levels by inhibiting renal reabsorption via blockade of urate anion exchanger URAT1 in the proximal tubules. This action increases urinary excretion of uric acid, making it valuable in managing hyperuricemia and gout . Clinical studies from the 1960s–1980s demonstrated its efficacy in reducing tophi formation and acute gout flares, though its use has declined with the advent of newer agents like allopurinol .

Penicillin Potentiation

By competitively inhibiting organic anion transporters (OATs) in the kidneys, Etebenecid prolongs the plasma half-life of penicillin and related β-lactam antibiotics. This mechanism is particularly advantageous in treating infections requiring sustained drug exposure, such as syphilis and endocarditis .

Table 2: Comparative Pharmacodynamic Effects of Etebenecid

EffectMechanismClinical Implication
Uric Acid ExcretionURAT1 inhibitionGout prophylaxis
Penicillin RetentionOAT1/OAT3 inhibitionEnhanced antibiotic efficacy

Pharmacokinetic Profile

Metabolism and Excretion

Hepatic metabolism involves glucuronidation of the carboxylic acid group, yielding inactive metabolites excreted renally. Less than 10% of the parent compound is eliminated unchanged in urine, necessitating dose adjustments in renal impairment .

Clinical Research and Efficacy Data

Antibiotic Adjuvant Therapy

Co-administration with penicillin increases the antibiotic’s area under the curve (AUC) by 50–70%, as evidenced by a 1985 pharmacokinetic study . This synergy is critical in infections where prolonged drug exposure is therapeutic.

Regulatory and Manufacturing Status

Global Regulatory Approvals

Etebenecid is approved in limited markets, including Japan and parts of Europe, for specific indications. Its HS code (2935009090) classifies it under "other sulfonamides," with a general tariff rate of 35.0% in some jurisdictions .

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